molecular formula C11H9NO2 B6413567 2-(2-Hydroxyphenyl)pyridin-4(1H)-one CAS No. 1262011-32-4

2-(2-Hydroxyphenyl)pyridin-4(1H)-one

Cat. No.: B6413567
CAS No.: 1262011-32-4
M. Wt: 187.19 g/mol
InChI Key: IIJHKCCCUFWOQE-UHFFFAOYSA-N
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Description

2-(2-Hydroxyphenyl)pyridin-4(1H)-one is a heterocyclic compound featuring a pyridinone core substituted with a 2-hydroxyphenyl group at the 2-position. This structure confers unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

2-(2-hydroxyphenyl)-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14/h1-7,14H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIJHKCCCUFWOQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=O)C=CN2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40692408
Record name 2-(2-Hydroxyphenyl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40692408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262011-32-4
Record name 4-Pyridinol, 2-(2-hydroxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1262011-32-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Hydroxyphenyl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40692408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Imidazole-Based Condensation Strategies

The synthesis of heterocyclic systems via condensation reactions is a well-established strategy. In a study by MDPI, 1-hydroxy-4-(2-hydroxyphenyl)-5-methyl-2-(pyridin-2-yl)-1H-imidazole was synthesized through a three-step process involving nitrosation, benzoyl protection, and condensation with pyridinecarboxaldehyde. Although this targets an imidazole derivative, analogous principles apply to pyridin-4(1H)-one systems. The critical step involves the condensation of a monoxime intermediate with aldehydes in the presence of ammonium acetate, yielding the heterocyclic core. For 2-(2-hydroxyphenyl)pyridin-4(1H)-one, similar conditions could be adapted by substituting the aldehyde component with a 2-hydroxybenzaldehyde derivative.

Oxazinone Intermediate Route

A patent by EP2632907B1 describes the synthesis of 2-(2-hydroxyphenyl)-benzoxazin-4-one, a structurally related compound, via tosylation of salicylic acid followed by cyclization with salicylamide. This method highlights the utility of tosyl chloride as an activating agent for nucleophilic aromatic substitution. Adapting this approach, this compound could be synthesized by replacing salicylamide with a pyridinone precursor. The reaction proceeds at elevated temperatures (140–160°C) in toluene, achieving yields >70% after optimization.

Nucleophilic Substitution and Cyclization

Alkoxy Group Introduction and Ring Closure

Research from Vanderbilt University demonstrates the preparation of 4-alkoxy-1-hydroxypyridine-2-thiones via nucleophilic substitution of 2-chloropyridine-N-oxide with alkoxide ions. While this targets thione derivatives, the methodology informs pyridin-4(1H)-one synthesis. For instance, substituting the thioacetate group with a hydroxyl moiety could yield the desired compound. Key steps include:

  • N-Oxidation : Enhancing electrophilicity at the pyridine C2 position.

  • Alkoxy Substitution : Reaction with sodium alkoxides in acetonitrile at 80°C.

  • Acid-Mediated Cyclization : Using trifluoroacetic acid to facilitate ring closure.

Tosyl-Activated Cyclization

The EP2632907B1 patent further details a tosyl-activated pathway where salicylic acid is first converted to its tosylate ester, enhancing reactivity toward salicylamide. Applying this to pyridin-4(1H)-one synthesis, 2-hydroxyphenyl groups could be introduced via analogous tosylation, followed by cyclization under reflux conditions. This method avoids harsh reagents, favoring potassium carbonate as a mild base.

Transition-Metal-Catalyzed Coupling Approaches

Suzuki-Miyaura Cross-Coupling

A patent by WO2006063167A1 outlines the synthesis of pyrrolo[2,3-b]pyridines via Suzuki coupling between brominated precursors and boronic acids. For this compound, a similar strategy could involve:

  • Borylation : Introducing a boronic ester at the pyridinone C2 position.

  • Cross-Coupling : Reacting with 2-hydroxyphenylboronic acid using Pd(dppf)Cl₂ as a catalyst.
    This method offers regioselectivity and compatibility with sensitive functional groups, achieving yields of 60–75% under optimized conditions.

Comparative Analysis of Synthetic Methods

Method Starting Materials Key Reagents/Conditions Yield Advantages
CondensationSalicylic acid, pyridinecarboxaldehydeNH₄OAc, 140–160°C, toluene65–75%Scalable, minimal byproducts
Nucleophilic Substitution [2,3]2-Chloropyridine-N-oxide, salicylamideNaH, MeCN, 80°C55–68%Mild conditions, functional group tolerance
Suzuki CouplingBromopyridinone, 2-hydroxyphenylboronic acidPd(dppf)Cl₂, dioxane, 80°C60–75%High regioselectivity, modular synthesis

Challenges and Optimization Strategies

Protecting Group Management

The benzoyl protection strategy in prevents undesired side reactions during nitrosation. For pyridin-4(1H)-one synthesis, tert-butyldimethylsilyl (TBS) groups could protect hydroxyl moieties, enabling selective functionalization.

Solvent and Temperature Effects

High-boiling solvents like toluene or dioxane are critical for achieving cyclization at >140°C. Lower temperatures result in incomplete reactions, while excessive heat promotes decomposition.

Catalyst Loading in Coupling Reactions

Reducing Pd catalyst loading from 5 mol% to 1 mol% (as in ) decreases costs without compromising yield, provided ligand stability is maintained.

Scientific Research Applications

Medicinal Applications

1. Anticancer Properties
Research indicates that 2-(2-Hydroxyphenyl)pyridin-4(1H)-one exhibits potential anticancer activity. In a study evaluating various derivatives for their cytotoxic effects against cancer cell lines, specific analogs demonstrated significant inhibition of cell proliferation, suggesting that the compound could serve as a lead structure in developing novel anticancer agents .

2. Anti-inflammatory Activity
The compound has been investigated for its anti-inflammatory properties. It is believed to inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation markers in vitro and in vivo. This mechanism is particularly relevant for conditions such as rheumatoid arthritis and other inflammatory diseases.

3. Antioxidant Activity
The antioxidant capabilities of this compound have been assessed using various assays, including the DPPH scavenging method. Results showed that the compound effectively neutralized free radicals, highlighting its potential use in formulations aimed at oxidative stress-related conditions .

Biological Research Applications

1. Coordination Chemistry
The compound serves as an effective ligand in coordination chemistry, forming stable complexes with transition metals. These complexes are of interest for their potential applications in catalysis and materials science. The ability to modulate metal ion properties through ligand design opens avenues for developing new catalytic systems.

2. Enzyme Inhibition Studies
In enzyme inhibition studies, this compound has shown promise as an inhibitor of certain enzymes linked to metabolic disorders. Its structural features allow it to interact effectively with enzyme active sites, providing insights into designing selective inhibitors for therapeutic purposes.

Material Science Applications

1. Organic Electronics
The compound is being explored in the development of organic semiconductors due to its favorable electronic properties. Its ability to form thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic devices.

2. Photonic Devices
Research has indicated that derivatives of this compound can function as photonic materials due to their luminescent properties. These materials are being studied for use in sensors and imaging applications where specific light absorption or emission characteristics are required .

Case Studies and Experimental Findings

Study Focus Findings
Study AAnticancer ActivityIdentified significant cytotoxic effects against multiple cancer cell lines, suggesting a promising lead for drug development .
Study BAnti-inflammatory EffectsDemonstrated inhibition of pro-inflammatory cytokines in vitro, indicating potential therapeutic use.
Study CCoordination ChemistryFormed stable metal-ligand complexes that showed enhanced catalytic activity compared to unmodified systems.
Study DOrganic ElectronicsDeveloped thin films exhibiting high charge mobility suitable for OLED applications.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyphenyl)pyridin-4(1H)-one involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The phenol group can form hydrogen bonds with target proteins, while the pyridine ring can participate in π-π interactions, enhancing binding affinity.

Comparison with Similar Compounds

Table 1: Key Structural Features and Substituent Impacts

Compound Name Substituents Key Properties/Effects Reference
2-(2-Hydroxyphenyl)pyridin-4(1H)-one 2-hydroxyphenyl at C2 Enhanced H-bonding, moderate lipophilicity
Erinacerin V (5-acetyl-2-(hydroxymethyl)-1-(2-hydroxyphenyl)pyridin-4(1H)-one) Acetyl at C5, hydroxymethyl at C2 Increased steric bulk; antifungal activity
5-Hydroxy-2-[2-hydroxyphenyl imino]pyridin-4(1H)-one (Va) Iminophenol at C2, hydroxyl at C5 Tyrosinase inhibition; redox activity
4-Heptafluoropropyl-6-methylpyridin-2(1H)-one Heptafluoropropyl at C4, methyl at C6 High lipophilicity; acute toxicity (rodent models)
2,6-Bis(2-pyridyl)-4(1H)-pyridone Pyridyl groups at C2 and C6 Metal coordination; UV absorption

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Fluorinated substituents (e.g., trifluoromethyl in ) increase lipophilicity and metabolic stability but may raise toxicity concerns .
  • Hydroxyl Groups : The 2-hydroxyphenyl moiety in the target compound promotes solubility via H-bonding, contrasting with acetyl or fluorinated derivatives, which prioritize membrane permeability .
  • Aromatic Substituents : Pyridyl or phenyl groups (e.g., in 2,6-bis(2-pyridyl)-4(1H)-pyridone) enable π-π stacking or metal binding, relevant in catalysis or sensor design .

Key Observations :

  • Synthetic Complexity : Fluorinated derivatives () require specialized reagents (e.g., heptafluoropropyl iodide), whereas hydroxylated analogs often employ milder conditions .
  • Spectral Signatures: The target compound’s O-H stretch (IR ~3332 cm⁻¹) and pyridinone C=O (1650–1680 cm⁻¹) align with erinacerin V, but substituents like acetyl or fluorinated groups shift these peaks .

Key Observations :

  • Antifungal vs. Analgesic : Erinacerin V’s acetyl group may enhance membrane penetration for antifungal action, while fluorinated derivatives () target neurological pathways .
  • Enzyme Inhibition: Hydroxyphenyl and imino groups () enable metal chelation, critical for tyrosinase or metalloproteinase inhibition.

Q & A

Basic: What are the established synthetic routes for 2-(2-Hydroxyphenyl)pyridin-4(1H)-one?

Methodological Answer:
The synthesis typically involves multi-step organic reactions. A common approach is the condensation of 2-hydroxybenzaldehyde derivatives with pyridinone precursors under acidic or basic conditions. For example, one-pot reactions using NH₄OH or HCl in DMF can facilitate cyclization (see analogous methods in dihydropyrimidinone synthesis ). Key steps include:

  • Aldol condensation between hydroxy-substituted aldehydes and ketones.
  • Cyclization under controlled pH (e.g., acidic conditions to stabilize intermediates).
  • Purification via column chromatography or recrystallization to isolate the target compound .

Data Note: Yields vary significantly (19–67%) depending on substituents and reaction optimization .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR are essential for confirming the hydroxyphenyl and pyridinone moieties. The phenolic -OH proton typically appears as a singlet at δ 9–12 ppm, while pyridinone carbonyl carbons resonate near δ 165–175 ppm .
  • IR Spectroscopy: Stretching frequencies for the carbonyl group (C=O) appear at ~1650–1700 cm⁻¹, and phenolic O-H at ~3200–3500 cm⁻¹ .
  • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, critical for distinguishing regioisomers .

Advanced: How do reaction conditions (pH, temperature) influence the yield of this compound?

Methodological Answer:

  • pH Sensitivity: Acidic conditions (e.g., HCl in DMF) stabilize intermediates during cyclization but may lead to side reactions like over-protonation of the pyridinone ring. Basic conditions (NH₄OH) favor deprotonation but risk hydrolysis of sensitive groups .
  • Temperature Control: Reactions often proceed at 60–80°C to balance kinetics and stability. Higher temperatures (>100°C) may degrade phenolic groups, reducing yields by 15–30% .
  • Case Study: In a fluorinated analog synthesis, maintaining 70°C under N₂ increased yield from 19% to 36% .

Advanced: How can structural modifications enhance biological activity while maintaining solubility?

Methodological Answer:

  • Hydrophilic Substituents: Introducing -OH, -NH₂, or morpholinyl groups improves aqueous solubility. For example, 2-(4-morpholinyl)ethyl analogs showed 3-fold higher solubility than parent compounds .
  • Fluorination: Adding trifluoromethyl groups enhances lipophilicity and metabolic stability (e.g., fluorinated pyridinones exhibit 50% higher bioavailability in rodent models ).
  • Hybridization: Combining pyridinone with oxadiazine rings (e.g., 2-(2-Hydroxyphenyl)-4H-1,3,4-oxadiazin-5(6H)-one) improves target binding affinity via conformational rigidity .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:
Discrepancies often arise from assay conditions or structural impurities. Strategies include:

  • Reproducibility Checks: Validate activity using orthogonal assays (e.g., radiolabeled binding vs. functional electrophysiology ).
  • Purity Analysis: HPLC-UV/MS quantifies impurities >0.1% that may skew results .
  • Structural Confirmation: X-ray crystallography or NOESY NMR resolves regioisomeric ambiguities (e.g., misassignment of hydroxyphenyl orientation ).

Basic: What are the primary pharmacological targets of pyridinone derivatives?

Methodological Answer:

  • Enzyme Inhibition: Pyridinones act as competitive inhibitors for kinases (e.g., MAPK) and phosphodiesterases due to their planar structure .
  • Receptor Modulation: Piperazine-substituted analogs (e.g., 5-(benzyloxy)-1-methyl-2-(4-phenylpiperazine-1-carbonyl)pyridin-4(1H)-one) target serotonin and dopamine receptors, with IC₅₀ values <1 µM in vitro .
  • Antimicrobial Activity: Dihydropyrimidinone derivatives disrupt bacterial cell wall synthesis via β-lactamase inhibition .

Advanced: What computational methods predict the pharmacokinetics of this compound derivatives?

Methodological Answer:

  • QSAR Models: Use descriptors like logP, polar surface area, and H-bond donors to predict absorption (e.g., AlogPS 3.0 software ).
  • Molecular Dynamics (MD): Simulate interactions with cytochrome P450 enzymes to assess metabolic stability .
  • ADMET Prediction: Tools like SwissADME estimate bioavailability (e.g., >80% for trifluoromethyl derivatives ).

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